![molecular formula C20H17N5O2 B246174 N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-methoxyphenyl)-6-methyl-5-benzotriazolyl]-3-pyridinecarboxamide is a member of triazoles.
Biological Activity
N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide is a compound belonging to the class of benzotriazole derivatives, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzotriazole core, which is fused with a methoxyphenyl group and a nicotinamide moiety. The molecular formula is C18H20N4O2 with a molecular weight of approximately 324.4 g/mol. Its unique structure contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H20N4O2 |
Molecular Weight | 324.4 g/mol |
IUPAC Name | N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide |
Canonical SMILES | CC1=CC2=NN(N=C2C=C1NC(=O)C(C)C)C3=CC=C(C=C3)OC |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. The benzotriazole ring can modulate enzyme activities and receptor functions, leading to alterations in cellular signaling pathways. Additionally, the nitrobenzamide moiety may participate in redox reactions that influence cellular processes.
Anticancer Activity
Research indicates that compounds within the benzotriazole class exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to this compound show cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values indicate potent activity, with some analogs showing effectiveness comparable to established chemotherapeutics like doxorubicin.
- U937 (Monocytic Leukemia) : The compound exhibits dose-dependent apoptosis induction in these cells.
The specific IC50 values for this compound have not been explicitly detailed in available literature but are expected to be within the micromolar range based on related compounds.
Antimicrobial Activity
Benzotriazole derivatives have also been noted for their antimicrobial effects. Studies reveal that certain modifications in the benzotriazole structure can enhance antibacterial and antifungal potency:
- Antibacterial : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Antifungal : Activity against Candida species has been reported, with minimum inhibitory concentration (MIC) values ranging from 1.6 μg/mL to 25 μg/mL.
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the cytotoxicity of several benzotriazole derivatives, including those similar to this compound. Results indicated significant induction of apoptosis at varying concentrations, suggesting a potential role in breast cancer therapy .
- Antimicrobial Efficacy : Research conducted on benzotriazole derivatives showed promising results against Candida albicans, where modifications in the benzene ring led to increased antifungal activity . The study highlighted that introducing electron-withdrawing groups could enhance efficacy.
Properties
Molecular Formula |
C20H17N5O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H17N5O2/c1-13-10-18-19(11-17(13)22-20(26)14-4-3-9-21-12-14)24-25(23-18)15-5-7-16(27-2)8-6-15/h3-12H,1-2H3,(H,22,26) |
InChI Key |
MDPOIDZODHXWHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.